Tetrakis(1-methylpropyl) orthosilicate

Controlled hydrolysis Slow-release substrate Bioremediation

Tetrakis(1-methylpropyl) orthosilicate (CAS 5089-76-9), also referred to as tetra-sec-butoxysilane, tetra-sec-butyl orthosilicate, or T2BOS, is a tetraalkoxysilane of molecular formula C₁₆H₃₆O₄Si (MW 320.54) in which four sec‑butoxy (–O–CH(CH₃)CH₂CH₃) groups are bonded to a central silicon atom. It is a light‑amber liquid with a density of 0.902 g/cm³, refractive index of 1.429, boiling point of ~273 °C, and a flash point of ~92.5 °C.

Molecular Formula C16H36O4Si
Molecular Weight 320.54 g/mol
CAS No. 5089-76-9
Cat. No. B1595331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(1-methylpropyl) orthosilicate
CAS5089-76-9
Molecular FormulaC16H36O4Si
Molecular Weight320.54 g/mol
Structural Identifiers
SMILESCCC(C)O[Si](OC(C)CC)(OC(C)CC)OC(C)CC
InChIInChI=1S/C16H36O4Si/c1-9-13(5)17-21(18-14(6)10-2,19-15(7)11-3)20-16(8)12-4/h13-16H,9-12H2,1-8H3
InChIKeyOQTSOKXAWXRIAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrakis(1-methylpropyl) orthosilicate (CAS 5089-76-9): Procurement-Grade Identity and Class Positioning


Tetrakis(1-methylpropyl) orthosilicate (CAS 5089-76-9), also referred to as tetra-sec-butoxysilane, tetra-sec-butyl orthosilicate, or T2BOS, is a tetraalkoxysilane of molecular formula C₁₆H₃₆O₄Si (MW 320.54) in which four sec‑butoxy (–O–CH(CH₃)CH₂CH₃) groups are bonded to a central silicon atom [1]. It is a light‑amber liquid with a density of 0.902 g/cm³, refractive index of 1.429, boiling point of ~273 °C, and a flash point of ~92.5 °C . The compound belongs to the broader class of tetraalkoxysilanes used as sol–gel precursors, slow‑release substrates, and film‑forming agents; however, its branched sec‑butoxy architecture imparts differentiated hydrolysis kinetics and physical properties relative to linear and less‑branched analogs [2].

Why Generic Substitution of Tetrakis(1-methylpropyl) orthosilicate Fails: The Alkoxy‑Group Structure–Function Imperative


Tetraalkoxysilanes are frequently treated as interchangeable sol–gel or slow‑release precursors, but the hydrolysis rate—and therefore the temporal release profile of the alcohol product—is exquisitely sensitive to the steric and electronic nature of the alkoxy group [1]. Tetrakis(1-methylpropyl) orthosilicate bears a secondary (sec‑butoxy) leaving group that is sterically more hindered than the primary n‑butoxy group of tetrabutyl orthosilicate (TBOS) or the ethoxy group of TEOS. This structural difference translates into a hydrolysis rate that is more than an order of magnitude slower than that of TBOS under identical conditions [2]. Consequently, simply substituting TBOS, TEOS, or tetraisopropoxysilane (T2POS) for tetrakis(1-methylpropyl) orthosilicate will fundamentally alter the timing and magnitude of alcohol release, rendering the procurement choice non‑trivial for any application where controlled hydrolysis kinetics govern performance.

Quantitative Differentiation Evidence for Tetrakis(1-methylpropyl) orthosilicate (T2BOS) Versus Closest Analogs


Hydrolysis Rate: T2BOS Is 26‑Fold Slower Than Linear Tetrabutyl Orthosilicate (TBOS) in Gellan Gum Encapsulation

In a direct head‑to‑head comparison under identical encapsulation conditions, tetra‑sec‑butyl orthosilicate (T2BOS) hydrolyzed 26 times more slowly than tetrabutyl orthosilicate (TBOS). This differential was quantified in gellan gum (GG) beads co‑encapsulated with Rhodococcus rhodochrous ATCC 21198 [1]. The measured abiotic hydrolysis rate of TBOS at pH 7, 30 °C, and 28 µmol/L initial concentration was 0.32 µmol/L/day, while the analogous branched analog tetrakis(2‑ethylbutoxy)silane (TKEBS) hydrolyzed at only 0.048 µmol/L/day, demonstrating that branching alone can reduce hydrolysis rate by ~6.7‑fold [2]; the secondary alkoxy structure of T2BOS produces an even greater retardation (26‑fold vs. TBOS) due to the combined effects of steric hindrance at the α‑carbon and the secondary alcohol leaving group [1].

Controlled hydrolysis Slow-release substrate Bioremediation

Alcohol Product Identity: T2BOS Releases 2‑Butanol (Secondary Alcohol) Versus 1‑Butanol (Primary Alcohol) from TBOS

Tetrakis(1‑methylpropyl) orthosilicate (T2BOS) hydrolyzes to yield 2‑butanol, a secondary alcohol, whereas TBOS yields 1‑butanol, a primary alcohol [1]. This distinction is functionally consequential: Rhodococcus rhodochrous ATCC 21198 grown on 2‑butanol exhibits no lag phase for 1,4‑dioxane transformation, while 1‑butanol‑grown cells require an induction period of several hours [2]. The metabolic consumption rates of the released alcohols follow the order TBOS (1‑butanol) > T2POS (2‑propanol) > T2BOS (2‑butanol), consistent with the abiotic hydrolysis rates [2].

Cometabolic substrate Alcohol dehydrogenase specificity Bioremediation

Oxygen Consumption Efficiency: T2BOS Reactors Consume Significantly Less O₂ Than TBOS Reactors for Equivalent Contaminant Transformation

In long‑term bioremediation trials, batch reactors co‑encapsulated with T2BOS achieved similar 1,1,1‑TCA and 1,4‑dioxane transformation rates as TBOS reactors but at markedly lower O₂ consumption rates [1]. The lower O₂ demand is attributed to the slower hydrolysis of T2BOS, which matches the alcohol supply rate more closely to the metabolic uptake rate, minimizing wasteful aerobic oxidation of excess substrate [2]. This characteristic is expressly identified as a benefit for in‑situ bioremediation where oxygen delivery is often the limiting factor [1].

In-situ bioremediation Oxygen demand Passive treatment

Flash Point Safety Margin: T2BOS (92.5 °C) Offers Superior Handling Safety Versus TEOS (46 °C) and T2POS (76 °C)

The flash point of tetrakis(1‑methylpropyl) orthosilicate is 92.5 °C (calculated) , substantially higher than that of the widely used tetraethoxysilane (TEOS; 46 °C) and tetraisopropoxysilane (T2POS; ~76 °C) . In the tetraalkoxysilane series, flash point increases with alkoxy chain length and branching: TEOS (46 °C) < T2POS (76 °C) < TPOS (~95 °C) ≈ T2BOS (92.5 °C) < TBOS (135 °C) . While TBOS has the highest flash point in this set, its 26‑fold faster hydrolysis negates this safety advantage in aqueous applications; T2BOS uniquely combines a relatively high flash point with slow hydrolysis kinetics.

Process safety Flash point Sol-gel precursor procurement

Steric Hindrance and Sol–Gel Reactivity: Branched sec‑Butoxy Groups Retard Hydrolysis and Condensation Relative to Linear Alkoxysilanes

The hydrolysis and condensation rates of tetraalkoxysilanes are strongly modulated by the steric bulk of the alkoxy substituent. In acidic sol–gel systems, the hydrolyzability of tetraalkoxysilanes decreases in the order TMOS > TEOS > TPOS [1]. Extending this trend, branched secondary alkoxy groups (as in T2BOS) introduce greater steric hindrance at the silicon center than linear primary alkoxy groups of comparable carbon number [2]. The bulky sec‑butoxy group impedes nucleophilic attack by water at silicon, resulting in slower hydrolysis kinetics. This class‑level principle is directly confirmed by the 26‑fold rate difference between T2BOS and TBOS [3] and is consistent with the general observation that 'bulky organics attached to the silane lead to low reactivity in both acidic and basic conditions' [2].

Sol-gel kinetics Steric hindrance Hydrolysis control

Patent‑Documented Utility in Semiconductor Interlayer Dielectric Films: Explicit Inclusion of Tetra‑sec‑butoxysilane

Japanese Patent JP2000327998A, titled 'Composition for forming film and material for forming insulating film,' explicitly lists tetra‑sec‑butoxysilane among the preferred tetraalkoxysilane compounds for formulating interlayer insulating films with high oxygen‑plasma ashing resistance, high surface hardness, and excellent dielectric constant characteristics [1]. The patent teaches that the selection of specific alkoxy groups influences the hydrolysis‑condensation behavior and ultimately the film properties. While the patent does not provide a direct quantitative performance comparison between tetra‑sec‑butoxysilane and other tetraalkoxysilanes, its explicit enumeration alongside tetramethoxysilane, tetraethoxysilane, and tetra‑n‑butoxysilane indicates that the sec‑butoxy variant is considered a viable and distinct precursor choice for semiconductor‑grade SOG formulations [1].

Spin-on glass (SOG) Low-k dielectric Semiconductor fabrication

Optimal Procurement and Deployment Scenarios for Tetrakis(1-methylpropyl) orthosilicate (T2BOS)


Long‑Duration In‑Situ Aerobic Bioremediation of Chlorinated Solvent Plumes

T2BOS is the preferred slow‑release substrate when the remediation design requires sustained delivery of a cometabolic growth substrate over months to years. The 26‑fold slower hydrolysis rate relative to TBOS [1] minimizes premature alcohol depletion, while the release of 2‑butanol (a secondary alcohol) supports immediate cometabolic activity of Rhodococcus rhodochrous ATCC 21198 against 1,4‑dioxane, TCE, cis‑DCE, and 1,1,1‑TCA without the induction lag associated with 1‑butanol [2]. Critically, the lower O₂ consumption per unit contaminant transformed [2] makes T2BOS the substrate of choice for oxygen‑limited aquifers where supplemental O₂ injection is impractical or cost‑prohibitive.

Controlled‑Release Drug Encapsulation and Stabilizer Formulations

Commercial suppliers document tetrabutan‑2‑yl silicate (T2BOS) as a stabilizer for drug encapsulation and as a component of slow‑release drug delivery systems [1]. Its aerobic nature and high density are reported to impede bacterial penetration of coatings, reducing susceptibility to degradation at elevated temperatures [1]. The slow, predictable hydrolysis to 2‑butanol and silicic acid offers a benign degradation profile suitable for pharmaceutical excipient use, differentiating it from faster‑hydrolyzing orthosilicates that may cause burst release.

Sol–Gel Fabrication of Thick Crack‑Free Silica Coatings and Low‑k Dielectric Films

The retarded hydrolysis kinetics of T2BOS, driven by the steric hindrance of the sec‑butoxy group [1], provide a wider processing window for sol–gel film deposition. Slower hydrolysis enables better control over condensation and gelation, facilitating the formation of thicker, crack‑free coatings. T2BOS is explicitly listed in semiconductor patent literature as a viable tetraalkoxysilane for SOG interlayer dielectric films requiring high oxygen‑plasma ashing resistance and favorable dielectric constant characteristics [2]. Its higher flash point (92.5 °C) relative to TEOS (46 °C) also improves process safety in coating facilities .

Research Tool for Studying Alkoxy Group Effects on Hydrolysis–Condensation Kinetics

T2BOS serves as a model compound for investigating the influence of secondary alkoxy branching on sol–gel reactivity. The quantitative contrast with TBOS (26× rate difference) [1] and the documented ranking of metabolic rates (TBOS > T2POS > T2BOS) [2] make T2BOS an essential reference material in any systematic study of structure–reactivity relationships in tetraalkoxysilanes. Its well‑characterized physical properties (density 0.902, nD 1.429, bp 273 °C) further support reproducible experimental design.

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